(E)-4-乙酰氧基他莫昔芬

描述

Synthesis Analysis

The synthesis of compounds related to Tamoxifen, such as (E)-4-Acetoxy Tamoxifen, often involves complex chemical reactions that yield potent SERMs. For example, the synthesis of 4-hydroxytamoxifen, a closely related compound, can be achieved through various chemical pathways, including the McMurry coupling reaction and selective crystallization processes. These methods aim to develop efficient syntheses for active metabolites of Tamoxifen, highlighting the chemical ingenuity in producing compounds with significant antiestrogenic activity (Yu & Forman, 2003).

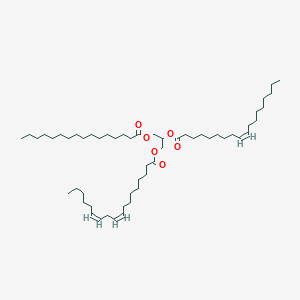

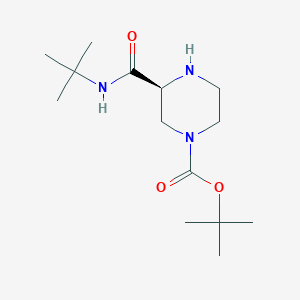

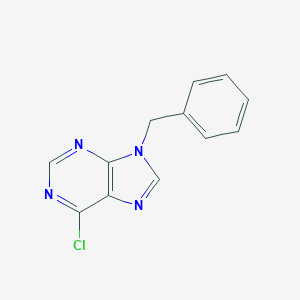

Molecular Structure Analysis

The molecular structure of (E)-4-Acetoxy Tamoxifen and related compounds significantly influences their binding affinity to estrogen receptors and, consequently, their anti-estrogenic effects. The presence of specific functional groups, such as hydroxy groups in 4-hydroxytamoxifen, is crucial for the compound's activity. These structural features enable the compound to interact effectively with estrogen receptors, blocking estrogen's proliferative action on breast cancer cells and inducing anti-estrogenic effects (Lim et al., 2005).

Chemical Reactions and Properties

Tamoxifen and its metabolites undergo various chemical reactions, including oxidation and glucuronidation, which affect their pharmacological activity and metabolism. For example, the oxidation of Tamoxifen can lead to the formation of quinone methides, highly reactive compounds that may contribute to Tamoxifen's therapeutic and toxicological profiles. These reactions are catalyzed by enzymes such as cytochrome P450s, illustrating the complex interplay between chemical structure and biological activity (Fan, Zhang, & Bolton, 2000).

科学研究应用

乳腺癌细胞中的抗雌激素作用

(E)-4-乙酰氧基他莫昔芬作为他莫昔芬的衍生物,主要被研究其在乳腺癌治疗中的作用。他莫昔芬及其代谢物,如内氧他莫昔芬和4-羟基他莫昔芬,在乳腺癌细胞中显示出强效的抗雌激素作用。这些化合物抑制了雌激素诱导的孕激素受体表达,这是乳腺癌对他莫昔芬治疗反应的关键标志(Lim et al., 2005)。

他莫昔芬在细胞功能和基因表达中的作用

研究还突出了他莫昔芬对乳腺癌细胞中细胞功能和基因表达模式的影响。例如,他莫昔芬及其代谢物在MCF-7乳腺癌细胞中诱导全局基因表达模式的变化,影响了大量雌激素调控的基因(Lim et al., 2006)。

对线粒体电子传递的影响

他莫昔芬及其衍生物,包括4-羟基他莫昔芬,已被证明与线粒体呼吸链相互作用,既作为解偶联剂又作为电子传递的抑制剂。这种相互作用导致膜电位的崩溃,显著影响细胞代谢和信号传导(Tuquet et al., 2004)。

他莫昔芬的药物基因组学

对他莫昔芬药物基因组学的研究进展揭示出代谢酶和转运蛋白的遗传多态性可以显著影响药物的疗效和其活性代谢物的血浆浓度。这一洞察对乳腺癌治疗中的个性化医学方法至关重要(Xiong et al., 2016)。

他莫昔芬在非癌症应用中的作用

有趣的是,他莫昔芬及其代谢物如4-羟基他莫昔芬已被研究其在癌症治疗之外的作用。例如,它们在体外和小鼠中对疟原虫表现出活性,暗示了在疟疾治疗或预防中可能发挥作用(Weinstock et al., 2019)。

安全和危害

未来方向

属性

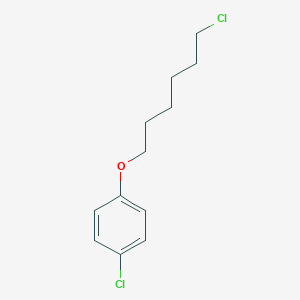

IUPAC Name |

[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO3/c1-5-27(22-9-7-6-8-10-22)28(24-13-17-26(18-14-24)32-21(2)30)23-11-15-25(16-12-23)31-20-19-29(3)4/h6-18H,5,19-20H2,1-4H3/b28-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKPMDROJNZRQJ-BYYHNAKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OC(=O)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-Acetoxy Tamoxifen | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate](/img/structure/B16414.png)